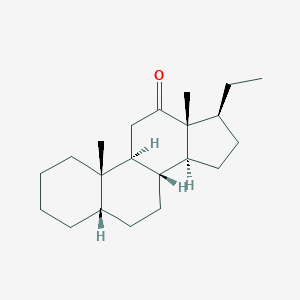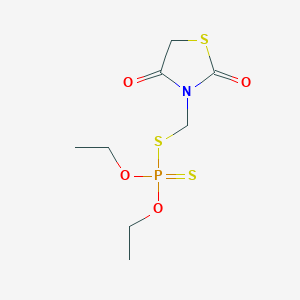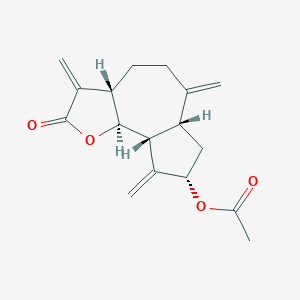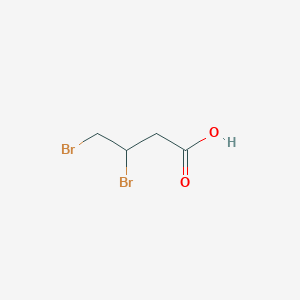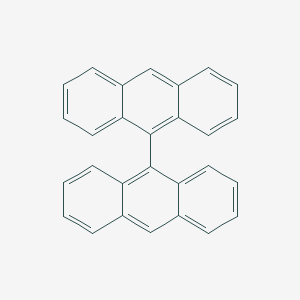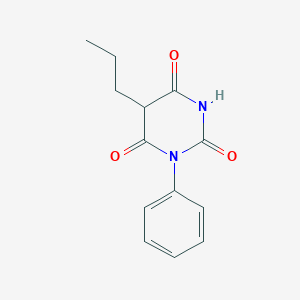![molecular formula C9H14O5 B094334 (1R,2S,6R,7S,8R)-4,4-Dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol CAS No. 17073-95-9](/img/structure/B94334.png)
(1R,2S,6R,7S,8R)-4,4-Dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2S,6R,7S,8R)-4,4-Dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol, also known as cyclodextrin, is a cyclic oligosaccharide that is widely used in various scientific research applications. Cyclodextrin is a unique molecule that has a hydrophobic cavity in the center and hydrophilic outer surfaces, which makes it a perfect host for a wide range of guest molecules.
Wirkmechanismus
The mechanism of action of (1R,2S,6R,7S,8R)-4,4-Dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol is based on its ability to form inclusion complexes with guest molecules. Cyclodextrin has a hydrophobic cavity in the center and hydrophilic outer surfaces, which makes it a perfect host for various guest molecules. When a guest molecule enters the hydrophobic cavity, it forms a complex with this compound, which enhances its solubility and stability.
Biochemical and Physiological Effects
Cyclodextrin has been shown to have various biochemical and physiological effects. It has been reported to reduce cholesterol levels, enhance insulin sensitivity, and improve cognitive function. Cyclodextrin has also been shown to have antioxidant and anti-inflammatory properties, which makes it a potential therapeutic agent for various diseases such as cancer, diabetes, and Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
Cyclodextrin has several advantages for lab experiments. It is a safe and biocompatible molecule that can be easily synthesized and modified. Cyclodextrin can also form inclusion complexes with various guest molecules, which enhances their solubility and stability. However, (1R,2S,6R,7S,8R)-4,4-Dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol also has some limitations, such as its high cost and limited availability in some regions.
Zukünftige Richtungen
Cyclodextrin has a vast potential for future research directions. One of the potential areas of research is the development of (1R,2S,6R,7S,8R)-4,4-Dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol-based drug delivery systems, which can improve the solubility, stability, and bioavailability of various drugs. Cyclodextrin can also be used as a potential therapeutic agent for various diseases such as cancer, diabetes, and Alzheimer's disease. In addition, this compound can be used to develop new food and cosmetic products with enhanced properties.
Conclusion
In conclusion, this compound is a unique molecule that has a wide range of scientific research applications. It can be synthesized by enzymatic or chemical methods and has a mechanism of action based on its ability to form inclusion complexes with guest molecules. Cyclodextrin has various biochemical and physiological effects and has several advantages and limitations for lab experiments. The future directions for this compound research are vast and promising, which makes it a potential molecule for various fields such as pharmaceuticals, food, and cosmetics.
Synthesemethoden
Cyclodextrin can be synthesized by enzymatic or chemical methods. Enzymatic synthesis involves the use of (1R,2S,6R,7S,8R)-4,4-Dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol glucanotransferase (CGTase), an enzyme that catalyzes the transfer of glucose units from one molecule to another. Chemical synthesis, on the other hand, involves the use of this compound precursors such as starch and glucose, which are treated with various chemicals to form this compound.
Wissenschaftliche Forschungsanwendungen
Cyclodextrin has a wide range of scientific research applications due to its unique molecular structure. It is commonly used as a solubilizing agent, drug delivery carrier, and chiral selector in various fields such as pharmaceuticals, food, and cosmetics. Cyclodextrin can form inclusion complexes with various guest molecules such as drugs, dyes, and fragrances, which enhances their solubility and stability. In addition, (1R,2S,6R,7S,8R)-4,4-Dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol can also be used to separate enantiomers in chiral chromatography.
Eigenschaften
CAS-Nummer |
17073-95-9 |
|---|---|
Molekularformel |
C9H14O5 |
Molekulargewicht |
202.2 g/mol |
IUPAC-Name |
(1R,2S,6R,7S,8R)-4,4-dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol |
InChI |
InChI=1S/C9H14O5/c1-9(2)13-6-4-3-11-8(12-4)5(10)7(6)14-9/h4-8,10H,3H2,1-2H3/t4-,5+,6+,7-,8-/m1/s1 |
InChI-Schlüssel |
IQSQTOWMVAKJTC-DWOUCZDBSA-N |
Isomerische SMILES |
CC1(O[C@H]2[C@H]3CO[C@H](O3)[C@H]([C@H]2O1)O)C |
SMILES |
CC1(OC2C3COC(O3)C(C2O1)O)C |
Kanonische SMILES |
CC1(OC2C3COC(O3)C(C2O1)O)C |
Synonyme |
1,6-Anhydro-3-O,4-O-isopropylidene-β-D-talopyranose |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






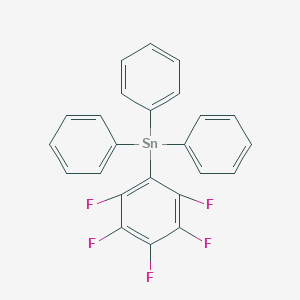

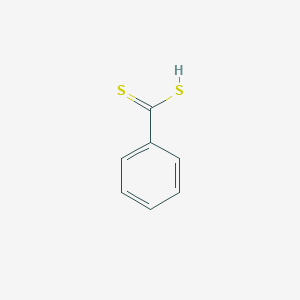
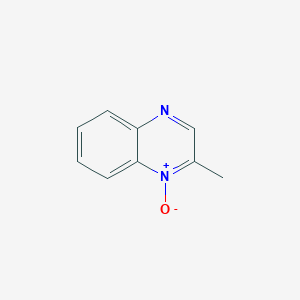
![2-Azaspiro[4.5]decan-1-one](/img/structure/B94265.png)
